molecular formula C8H4BrClS B8454848 5-Bromo-2-chlorobenzo[b]thiophene CAS No. 360044-67-3

5-Bromo-2-chlorobenzo[b]thiophene

Cat. No. B8454848
Key on ui cas rn: 360044-67-3
M. Wt: 247.54 g/mol
InChI Key: RVXZHCFCPZXMQE-UHFFFAOYSA-N
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Patent
US09339501B2

Procedure details

n-Butyl lithium (0.64 ml, 1.2 mmol) was added drop wise to a solution of diisopropyl amine (0.25 mL, 1.5 mmol) in dry THF at −78° C. under nitrogen atmosphere over a period of 5 minutes. The reaction mixture was stirred at −20° C. for 30 minutes. To this was added 5-bromo-benzo[b]thiophene (200 mg, 0.938 mmol) in dry THF at −78° C., continued stirring for a further 30 minutes at −78° C., followed by the addition of N-chlorosuccinamide (225 mg, 1.68 mmol) in dry THF at −78° C. The resulting mixture was stirred at room temperature for 2 hours. The reaction was monitored by TLC (100% hexane). The reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride. The organic layer was dried over sodium sulfate and concentrated to afford the crude product. Purification by column chromatography on silica gel (100% hexane) afforded 70 mg of the product (30% yield).
Quantity
0.64 mL
Type
reactant
Reaction Step One
Quantity
0.25 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
N-chlorosuccinamide
Quantity
225 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
30%

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:22]=[CH:21][C:17]2[S:18][CH:19]=[CH:20][C:16]=2[CH:15]=1.[Cl:23]NC(=O)CCC(N)=O>C1COCC1.CCCCCC>[Br:13][C:14]1[CH:22]=[CH:21][C:17]2[S:18][C:19]([Cl:23])=[CH:20][C:16]=2[CH:15]=1

Inputs

Step One
Name
Quantity
0.64 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
0.25 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
200 mg
Type
reactant
Smiles
BrC1=CC2=C(SC=C2)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Three
Name
N-chlorosuccinamide
Quantity
225 mg
Type
reactant
Smiles
ClNC(CCC(=O)N)=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −20° C. for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
continued stirring for a further 30 minutes at −78° C.
Duration
30 min
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred at room temperature for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was partitioned between ethyl acetate and saturated ammonium chloride
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford the crude product
CUSTOM
Type
CUSTOM
Details
Purification by column chromatography on silica gel (100% hexane)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC2=C(SC(=C2)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 70 mg
YIELD: PERCENTYIELD 30%
YIELD: CALCULATEDPERCENTYIELD 30.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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